molecular formula C11H12F3NO B3069835 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol CAS No. 1000198-74-2

3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol

Cat. No. B3069835
Key on ui cas rn: 1000198-74-2
M. Wt: 231.21 g/mol
InChI Key: YEOWRYUFQAXJOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07951836B2

Procedure details

To a solution of 1.98 mmol rac-3-Hydroxy-3-(4-trifluoromethyl-phenyl)-pyrrolidine-1-carboxylic acid ethyl ester in 15 ml dioxane., was added 8 ml of a 2.5N solution of KOH in butanol. The solution was stirred under reflux for 2 hours. The solvent was removed in vacuo and the residue was taken in water. The aqueous phase was extracted 3 times with dichloromethane. The combined organic phases were dried over Na2SO4, evaporated and dried. The compound was suspended in hexane/ether (˜2:1), filtered and rinsed with hexane to yield the title compound (57%) as a light brown solid MS (m/e): 232.1 ([M+1], 100%).
Name
rac-3-Hydroxy-3-(4-trifluoromethyl-phenyl)-pyrrolidine-1-carboxylic acid ethyl ester
Quantity
1.98 mmol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
57%

Identifiers

REACTION_CXSMILES
C(OC([N:6]1[CH2:10][CH2:9][C:8]([OH:21])([C:11]2[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][CH:12]=2)[CH2:7]1)=O)C.[OH-].[K+]>O1CCOCC1.C(O)CCC>[F:20][C:17]([F:18])([F:19])[C:14]1[CH:13]=[CH:12][C:11]([C:8]2([OH:21])[CH2:9][CH2:10][NH:6][CH2:7]2)=[CH:16][CH:15]=1 |f:1.2|

Inputs

Step One
Name
rac-3-Hydroxy-3-(4-trifluoromethyl-phenyl)-pyrrolidine-1-carboxylic acid ethyl ester
Quantity
1.98 mmol
Type
reactant
Smiles
C(C)OC(=O)N1CC(CC1)(C1=CC=C(C=C1)C(F)(F)F)O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted 3 times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed with hexane

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C1(CNCC1)O)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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